molecular formula C12H9NO4S B5789447 4-nitrobenzyl 2-thiophenecarboxylate

4-nitrobenzyl 2-thiophenecarboxylate

Cat. No.: B5789447
M. Wt: 263.27 g/mol
InChI Key: NTHXXSCFTIRESZ-UHFFFAOYSA-N
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Description

4-Nitrobenzyl 2-thiophenecarboxylate is an organic compound with the molecular formula C12H9NO4S. It is characterized by the presence of a nitrobenzyl group attached to a thiophene ring through a carboxylate linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-nitrobenzyl 2-thiophenecarboxylate typically involves the esterification of 2-thiophenecarboxylic acid with 4-nitrobenzyl alcohol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an aprotic solvent such as dichloromethane. The reaction conditions often require stirring at room temperature for several hours to ensure complete conversion .

Industrial Production Methods: This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 4-Nitrobenzyl 2-thiophenecarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Nitrobenzyl 2-thiophenecarboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to undergo specific chemical transformations.

    Medicine: Explored for its potential use in drug development, particularly in the design of prodrugs that can be activated under specific conditions.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-nitrobenzyl 2-thiophenecarboxylate involves its ability to undergo specific chemical reactions that can be exploited for various applications. For instance, the nitro group can be reduced to an amino group, which can then participate in further chemical transformations. The ester linkage can be hydrolyzed to release the active components, which can interact with molecular targets in biological systems .

Comparison with Similar Compounds

Uniqueness: 4-Nitrobenzyl 2-thiophenecarboxylate is unique due to the presence of both a nitrobenzyl group and a thiophene ring, which confer distinct chemical properties and reactivity. This combination makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

(4-nitrophenyl)methyl thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO4S/c14-12(11-2-1-7-18-11)17-8-9-3-5-10(6-4-9)13(15)16/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTHXXSCFTIRESZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)OCC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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